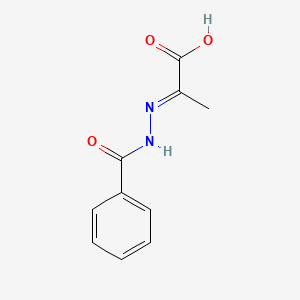

Pyruvic acid benzoylhydrazone

Description

Significance of Hydrazones and Acylhydrazones as Versatile Chemical Scaffolds

Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. wisdomlib.org They are formed by the reaction of hydrazines with aldehydes or ketones. mdpi.comrroij.com This structural feature makes them significant intermediates in various chemical transformations, including the Wolff-Kishner reduction. wisdomlib.org

Acylhydrazones, a subset of hydrazones, contain the –CO–NH–N=CH– group. mdpi.com This scaffold provides significant chemical and pharmaceutical malleability. mdpi.com They can exist in keto-enol tautomeric forms and possess both electrophilic and nucleophilic sites, allowing for a variety of chemical reactions. mdpi.com The presence of the electron-donating oxygen atom of the carbonyl group and the azomethine nitrogen atom enables acylhydrazones to act as chelating agents for metal ions. mdpi.com

The versatility of hydrazones and acylhydrazones extends to their wide range of biological and pharmacological activities. These compounds have been investigated for their potential as anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, antimalarial, and anticancer agents. phytojournal.comnih.gov Several acylhydrazone-containing drugs are currently in therapeutic use, including nitrofurazone (B1679002) (an antimicrobial) and dantrolene (B1669809) (a muscle relaxant). mdpi.com The ease of their synthesis and their capacity for structural modification make them attractive scaffolds in medicinal chemistry and drug discovery. nih.gov

Pyruvic Acid Derivatives as Ligands and Organic Building Blocks in Advanced Chemical Research

Pyruvic acid, the simplest alpha-keto acid, and its derivatives are key intermediates in cellular metabolism. ontosight.aiwikipedia.org Beyond their biological roles, pyruvic acid derivatives serve as valuable ligands and organic building blocks in synthetic chemistry. ontosight.ai Their structure, featuring a carboxylic acid and a ketone functional group, allows for diverse chemical modifications. ontosight.aiwikipedia.org

In coordination chemistry, pyruvic acid derivatives can act as chelating ligands, binding to metal ions through their oxygen and nitrogen donor atoms. niscpr.res.inresearchgate.net For instance, pyruvic acid benzoylhydrazone and its derivatives have been shown to form stable complexes with various transition metals, leading to compounds with interesting structural and potentially useful properties. niscpr.res.inresearchgate.net The ability of these ligands to coordinate with metal centers in different ways (bidentate or tridentate) allows for the synthesis of a variety of metal complexes with different geometries and coordination numbers. niscpr.res.in

As organic building blocks, pyruvic acid derivatives are utilized in the synthesis of more complex molecules, including heterocyclic compounds. mdpi.comresearchgate.net Their reactivity allows for participation in various organic reactions, making them useful synthons for constructing larger molecular architectures with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Structure

3D Structure

Properties

CAS No. |

97509-69-8 |

|---|---|

Molecular Formula |

C10H10N2O3 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2E)-2-(benzoylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C10H10N2O3/c1-7(10(14)15)11-12-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)/b11-7+ |

InChI Key |

MPSXVYIPEZYZCR-YRNVUSSQSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1)/C(=O)O |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pyruvic Acid Benzoylhydrazone and Its Analogues

Condensation Reactions with Pyruvic Acid and Hydrazides

The most direct and common method for preparing pyruvic acid benzoylhydrazone involves the condensation of pyruvic acid with a hydrazide, such as benzoylhydrazine. This reaction is a classic example of forming a hydrazone linkage.

In a typical laboratory setting, the synthesis is achieved by reacting pyruvic acid with benzoylhydrazine or a similar aroylhydrazine. researchgate.net The reaction is generally conducted in a solvent like ethanol (B145695) and may be heated under reflux to ensure the reaction proceeds to completion. The underlying mechanism involves the nucleophilic addition of the nitrogen atom from the hydrazide to the ketone group of pyruvic acid, which is followed by the elimination of a water molecule to form the stable hydrazone product.

The efficiency and outcome of the condensation reaction can be significantly influenced by the choice of solvent. The reaction medium's properties, such as polarity and its ability to act as a proton donor or acceptor, can affect reaction rates and yields. In broader studies of hydrazone synthesis, solvents like methanol (B129727), ethanol, and acetic acid are frequently used to dissolve the reactants and facilitate the chemical transformation. The optimization of solvent conditions is a critical step in maximizing the yield and purity of the final product.

Targeted Synthesis of Substituted this compound Derivatives

To investigate how molecular structure influences chemical and biological properties, researchers systematically synthesize derivatives of this compound with different substituents. nih.govresearchgate.net This is accomplished by using benzoylhydrazines that have been modified with various chemical groups on their aromatic rings. For instance, reacting pyruvic acid with a substituted benzoylhydrazine allows for the creation of a library of compounds with tailored electronic and steric characteristics. This targeted approach is essential for developing molecules with specific functions.

Advanced Structural Elucidation and Molecular Characterization Techniques

Spectroscopic Analysis

Spectroscopic techniques are instrumental in mapping the molecular framework of pyruvic acid benzoylhydrazone by probing the interactions of its atoms and bonds with electromagnetic radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy reveals the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyruvic acid phenylhydrazone, a closely related analog, the FTIR spectrum provides key insights into its structure. The absence of bands corresponding to ν(OH) of the carboxylic group and ν(NH₂) of hydrazine, coupled with the appearance of a strong ν(N-H) band at approximately 3252 cm⁻¹, indicates the formation of the hydrazone through condensation.

Other significant vibrational bands observed for the phenylhydrazone analog include the ν(C=O) of the carboxylic acid group around 1700 cm⁻¹, the azomethine ν(C=N) band near 1605 cm⁻¹, and the ν(N-N) stretching vibration at about 930 cm⁻¹. When this ligand coordinates to a metal center, such as in organotin complexes, a notable shift in the ν(C=N) band to a lower frequency (by 20-30 cm⁻¹) is observed, indicating the coordination of the azomethine nitrogen to the tin atom. researchgate.net

Table 1: Key FTIR Spectral Bands for Pyruvic Acid Phenylhydrazone

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H | ~3252 | Stretching vibration of the hydrazone N-H group. |

| C=O | ~1700 | Stretching vibration of the carboxylic acid carbonyl group. |

| C=N | ~1605 | Stretching vibration of the azomethine group. |

| N-N | ~930 | Stretching vibration of the nitrogen-nitrogen single bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹⁹Sn)

NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, offering a precise map of the molecular structure.

¹H NMR: In the proton NMR spectrum of pyruvic acid phenylhydrazone, the N-H proton appears as a singlet at approximately 10.80 ppm. The aromatic protons of the phenyl ring are observed in the range of 7.20-7.80 ppm, while the methyl protons (CH₃) of the pyruvic acid moiety resonate as a singlet at about 2.10 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum of the phenylhydrazone analog shows a characteristic signal for the carboxylic carbon (COOH) at around 166.5 ppm. The azomethine carbon (C=N) resonates at approximately 143.8 ppm, and the methyl carbon (CH₃) appears at about 13.5 ppm. The carbons of the phenyl ring are observed between 113.0 and 144.0 ppm. researchgate.net

¹¹⁹Sn NMR: For organotin(IV) complexes of pyruvic acid phenylhydrazone, ¹¹⁹Sn NMR spectroscopy is a powerful tool to determine the coordination number of the tin atom in solution. For instance, five-coordinate tin centers in complexes like [Me₂SnCl(PAPD)] and [Ph₂SnCl(PAPD)] (where PAPD is the deprotonated phenylhydrazone ligand) show ¹¹⁹Sn chemical shifts in the range of -140 to -155 ppm. In contrast, six-coordinate tin centers, as found in [MeSnCl₂(PAPD)], [BuSnCl₂(PAPD)], and [PhSnCl₂(PAPD)], exhibit signals in the region of -330 to -345 ppm. researchgate.net

Table 2: NMR Spectral Data for Pyruvic Acid Phenylhydrazone and its Organotin(IV) Complexes

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~10.80 | N-H |

| 7.20-7.80 | Aromatic C-H | |

| ~2.10 | CH₃ | |

| ¹³C | ~166.5 | COOH |

| ~143.8 | C=N | |

| 113.0-144.0 | Aromatic C | |

| ~13.5 | CH₃ | |

| ¹¹⁹Sn | -140 to -155 | Five-coordinate Sn(IV) |

| -330 to -345 | Six-coordinate Sn(IV) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The electronic spectrum of pyruvic acid phenylhydrazone in methanol (B129727) displays two main absorption bands at approximately 290 nm and 340 nm. These bands are attributed to the π→π* and n→π* electronic transitions within the chromophoric system of the molecule, which includes the phenyl ring and the hydrazone moiety. Upon complexation with organotin(IV) moieties, these bands may show a slight red shift (bathochromic shift), indicating the influence of coordination on the electronic structure of the ligand. researchgate.net

Mass Spectrometry (EI-Mass)

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis

Although a crystal structure for this compound itself is not reported, analysis of a related organotin complex, [n-BuSnCl₂(PAP)], where PAP is pyruvic acid-2-pyridylhydrazone, offers valuable insights. In this complex, the ligand coordinates to the tin atom in a bidentate fashion through the carboxylic oxygen and the imine nitrogen. researchgate.net

In a hypothetical crystal structure of this compound, one would expect to observe key structural features such as the planarity of the benzoyl and hydrazone groups, and potential intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen of the pyruvic acid moiety. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the carboxylic acid group and N-H groups, leading to the formation of extended supramolecular architectures.

Analysis of Coordination Geometries and Crystal Packing

While the crystal structure of the parent this compound is not extensively detailed in the reviewed literature, analysis of its organometallic complexes provides significant insight into its coordination behavior and the resulting molecular geometries. A notable example is the diorganotin(IV) complex, specifically [μ-Pyruvic acid benzoylhydrazonato(2–)]bis[methanoldimethyltin(IV)]. researchgate.net

In this dimeric complex, the tin(IV) ion is seven-coordinate, adopting a distorted pentagonal-bipyramidal geometry. researchgate.nettandfonline.comtandfonline.com The equatorial plane of this geometry is formed by five atoms: the azomethine nitrogen (N1), the carboxylate oxygen (O1), another carboxylate oxygen from the bridging ligand (O1i), and two other oxygen atoms (O3 and O4). researchgate.net The two apical positions are occupied by the carbon atoms of the methyl groups attached to the tin atom. researchgate.nettandfonline.com

| Crystal Data for [μ-Pyruvic acid benzoylhydrazonato(2–)]bis[methanoldimethyltin(IV)] | |

| Parameter | Value |

| Empirical Formula | C₁₃H₁₈N₂O₄Sn |

| Formula Weight | 769.96 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.408 (10) |

| b (Å) | 18.910 (17) |

| c (Å) | 8.911 (8) |

| β (°) | 115.346 (15) |

| Volume (ų) | 1585 (3) |

| Z | 2 |

| R-factor | 0.036 |

| Data sourced from reference researchgate.net |

Elemental Analysis (CHN)

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimental results are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound (C₁₀H₁₀N₂O₃), the theoretical elemental composition can be calculated from its molecular weight (206.20 g/mol ). Experimental findings for the compound align closely with these calculated values, confirming the successful synthesis and purity of the substance. tue.nl

Furthermore, elemental analysis is applied to derivative complexes to confirm their composition. For instance, analysis was performed on organotin(IV) complexes of this compound, such as a di-p-fluorobenzyltin derivative. tandfonline.com The experimental values obtained for this complex were in good agreement with the calculated percentages for its proposed formula, C₂₄H₂₀F₂N₂O₃Sn. tandfonline.com Similarly, the elemental composition of the [μ-Pyruvic acid benzoylhydrazonato(2–)]bis[methanoldimethyltin(IV)] complex was verified, with found values closely matching the calculated percentages for the formula C₁₃H₁₈N₂O₄Sn. researchgate.net

| Elemental Analysis (CHN) Data | ||||

| Compound | Analysis | %C | %H | %N |

| This compound (C₁₀H₁₀N₂O₃) | Calculated tue.nl | 58.25 | 4.89 | 13.59 |

| Found tue.nl | 58.19 | 4.82 | 13.58 | |

| {(pFC₆H₄CH₂)₂Sn[C₆H₅CON₂C(CH₃)CO₂]} (C₂₄H₂₀F₂N₂O₃Sn) | Calculated tandfonline.com | 53.27 | 3.73 | 5.18 |

| Found tandfonline.com | 53.35 | 3.59 | 5.25 | |

| [μ-Pyruvic acid benzoylhydrazonato(2–)]bis[methanoldimethyltin(IV)] (C₁₃H₁₈N₂O₄Sn) | Calculated researchgate.net | 40.52 | 4.68 | 7.27 |

| Found researchgate.net | 40.31 | 4.73 | 7.40 |

Computational and Quantum Chemical Investigations

Geometry Optimization and Stability Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the minimum energy, thus representing the most stable structure.

Semi-empirical molecular orbital methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data, making them computationally less intensive than ab initio methods. wikipedia.orglibretexts.org These methods are particularly useful for large molecules. wikipedia.org For pyruvic acid, semi-empirical calculations have been used, although they sometimes yield different results compared to DFT, for instance in locating protonated pyruvate (B1213749) structures. rsc.org While specific studies on pyruvic acid benzoylhydrazone using semi-empirical methods were not found, these techniques could be applied to provide initial geometric parameters and explore conformational landscapes before more rigorous DFT calculations are performed.

Electronic Structure and Reactivity Descriptors

Electronic structure and reactivity descriptors are crucial for predicting how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, HOMO-LUMO analysis would identify the electron-rich (HOMO) and electron-poor (LUMO) regions, providing insights into its potential reaction sites.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description |

| HOMO | Highest Occupied Molecular Orbital; represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital; represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a small gap often indicates high chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It helps in predicting the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would reveal the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and hydrogen bonding. researchgate.net

Table 2: Color Representation in MEP Maps

| Color | Electrostatic Potential | Type of Interaction |

| Red | Negative | Electrophilic Attack |

| Blue | Positive | Nucleophilic Attack |

| Green | Neutral | - |

Table 3: Key Outputs of NBO Analysis

| NBO Output | Description |

| Natural Atomic Orbitals (NAOs) | Basis for describing the electron density around each atom. |

| Natural Hybrid Orbitals (NHOs) | Describe the directed valence orbitals used in bond formation. |

| Natural Bond Orbitals (NBOs) | Localized bonds and lone pairs representing the Lewis structure. |

| Stabilization Energy (E(2)) | Quantifies the energy of donor-acceptor (delocalization) interactions. |

Thermodynamic Parameter Calculations

Thermodynamic parameter calculations are fundamental in understanding the stability and reactivity of a compound. These calculations, typically performed using quantum chemical methods, can predict key values such as the enthalpy of formation, entropy, and Gibbs free energy. This information is vital for predicting the spontaneity of reactions involving the compound and its equilibrium concentrations under various conditions.

For a comprehensive analysis of this compound, a table of calculated thermodynamic parameters would be invaluable. However, at present, no such data has been reported in the literature.

Table 1: Calculated Thermodynamic Parameters for this compound

| Parameter | Calculated Value |

| Enthalpy of Formation (ΔHf°) | Data not available |

| Entropy (S°) | Data not available |

| Gibbs Free Energy of Formation (ΔGf°) | Data not available |

Spectroscopic Property Simulations (e.g., IR, NMR, UV-Vis)

The simulation of spectroscopic properties is a powerful tool for identifying and characterizing chemical compounds. Theoretical calculations can predict the infrared (IR) vibrational frequencies, the nuclear magnetic resonance (NMR) chemical shifts, and the electronic transitions observed in UV-Vis spectroscopy. These simulated spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, simulated spectroscopic data would be instrumental for its unambiguous identification. The lack of such published data means that researchers would need to perform these calculations to support any experimental findings.

Table 2: Simulated Spectroscopic Data for this compound

| Spectroscopic Method | Predicted Peaks/Shifts |

| IR Spectroscopy | Data not available |

| ¹H NMR Spectroscopy | Data not available |

| ¹³C NMR Spectroscopy | Data not available |

| UV-Vis Spectroscopy | Data not available |

Non-Linear Optical (NLO) Property Prediction

The study of non-linear optical (NLO) properties is a significant area of materials science, with applications in telecommunications, optical computing, and photonics. Computational methods can be used to predict the NLO response of a molecule, including its polarizability and hyperpolarizability. These predictions can identify promising candidates for NLO materials.

An investigation into the NLO properties of this compound would require dedicated computational studies. As with the other parameters, there is currently no published research detailing the predicted NLO properties of this specific compound.

Table 3: Predicted Non-Linear Optical (NLO) Properties for this compound

| NLO Property | Predicted Value |

| Polarizability (α) | Data not available |

| First Hyperpolarizability (β) | Data not available |

| Second Hyperpolarizability (γ) | Data not available |

Mechanistic Studies of Chemical Interactions Non Biological Systems

Photo-Induced Intermolecular Electron Transfer Mechanisms in Pyruvic Acid Chemistry

The photochemistry of pyruvic acid is primarily driven by photo-induced intermolecular electron transfer (PET). researchgate.netnih.gov Despite over 85 years of research, the precise mechanism of its photodecarboxylation has been a subject of debate. researchgate.netnih.govrsc.org Recent studies analyzing concentrated supercooled solutions have demonstrated that upon photo-irradiation, the pyruvic acid molecule in its keto form acts as an electron donor. researchgate.netnih.govrsc.org It transfers an electron to an acceptor molecule, which then degrades to form carbon dioxide (CO₂). researchgate.netnih.gov

This electron transfer is a central photochemical mechanism, typically associated with molecules containing aromatic rings, but has been shown to occur between two simple carboxylic acids. researchgate.netnih.gov The process is initiated by the excitation of pyruvic acid to its triplet excited state, ³[PA], which is the reactive species. nih.gov The transfer of the excited electron from ³[PA] must occur via an intermolecular bond, specifically a hydrogen bond. nih.gov In the absence of a suitable electron acceptor and the ability to form hydrogen bonds, such as in a hexane (B92381) solution, the formation of radicals is prevented. nih.gov

Hydrogen Bonding Effects on Photochemistry and Reaction Pathways

Hydrogen bonding is a critical factor governing the photochemical pathways of pyruvic acid. researchgate.netnih.gov The intermolecular electron transfer from the excited pyruvic acid molecule to an acceptor is mediated through hydrogen bonds. researchgate.netnih.govrsc.org In aqueous solutions, the hydrated form of pyruvic acid (PAᴴ), also known as 2,2-dihydroxypropanoic acid, serves as the electron acceptor. researchgate.netnih.govrsc.org

The process can be summarized as follows:

Pyruvic acid is excited to its triplet state (³[PA]*).

Through a hydrogen bond, an electron is transferred from ³[PA]* to a hydrated pyruvic acid molecule (PAᴴ).

This results in the formation of a radical, which is detectable by Electron Spin Resonance (ESR). nih.gov

The hydrated acceptor molecule subsequently degrades, producing CO₂ and acetic acid. nih.gov

Theoretical investigations have further elucidated the role of hydrogen bonding in pyruvic acid's degradation and complexation in the bulk aqueous phase. rsc.org Intramolecular hydrogen bonding stabilizes intermediates, altering the degradation mechanisms compared to the gas phase. rsc.org Natural bond orbital analysis shows that the primary intermolecular hydrogen bond in pyruvic acid-water complexes involves the donation of an electron lone pair from the water's oxygen to the σ* orbital of the pyruvic acid's hydroxyl group. rsc.org

Solvation Effects on Electronic Transitions (e.g., Pyruvic Acid-Water Interactions)

Solvation significantly impacts the electronic transitions and subsequent photochemistry of pyruvic acid. The UV absorption spectrum of pyruvic acid in the gas phase differs notably from its spectrum in water. researchgate.net The main absorption peak relevant to atmospheric conditions experiences a blue shift of approximately 0.43 eV (a 40 nm difference) when pyruvic acid is dissolved in water. researchgate.net

This shift is attributed to the interactions between pyruvic acid and water molecules. In aqueous solutions, pyruvic acid partially and reversibly converts to its hydrated form, 2,2-dihydroxypropanoic acid. nih.gov This hydration equilibrium is crucial, as the hydrated form, while not photo-active itself, plays a key role as an electron acceptor in the photochemical reactions of the keto form. nih.gov Computational studies using small hydrate (B1144303) clusters (pyruvic acid with just four water molecules) have been shown to successfully reproduce the solvation effect observed experimentally. researchgate.net The weakening of intramolecular hydrogen bonds in the most stable gas-phase conformer due to bulk solvation also leads to a slower rate of acetaldehyde (B116499) production. rsc.org

Elucidation of Reaction Mechanisms in Organic Transformations

The reaction mechanisms of pyruvic acid are central to various metabolic and atmospheric processes. In glycolysis, it is the final product, which is then converted to acetyl-CoA to enter the citric acid cycle for energy production. wikipedia.orgnewworldencyclopedia.org

In non-biological organic transformations, pyruvic acid can undergo several reactions:

Decarboxylation: Upon UV irradiation, pyruvic acid undergoes photodecarboxylation. nih.gov In the gas phase, this primarily yields methylhydroxycarbene (MHC) and CO₂. rsc.org MHC is a reactive intermediate that can isomerize to more stable compounds like vinyl alcohol and acetaldehyde. rsc.org

Condensation: Pyruvic acid can undergo self-condensation. For example, parapyruvate is a known homo-aldol condensation product of pyruvate (B1213749), with its formation favored under alkaline conditions. researchgate.net

Oligomerization: At the air-water interface, a crucial environment for atmospheric chemistry, pyruvic acid's photochemistry leads to the formation of oligomers. This process involves the condensation of lactic acid (formed at the surface) with itself and with pyruvic acid, creating a series of higher-molecular-weight compounds. noaa.gov

The study of these mechanisms often requires advanced analytical techniques, such as low-temperature ESR and ¹³C NMR, to identify transient intermediates and final byproducts, providing a clearer picture of the reaction pathways. nih.gov

Applications in Materials Science and Engineering

Molecular Photoswitches and Photochromic Systems Based on Acylhydrazones

Acylhydrazones, including pyruvic acid benzoylhydrazone, represent a promising class of molecular photoswitches. acs.orgnih.gov These molecules can undergo reversible isomerization between two distinct forms, typically the E and Z isomers, upon exposure to light of specific wavelengths. rhhz.net This photoisomerization process leads to changes in their physical and chemical properties, such as absorption spectra, which is the basis for their application in photochromic systems. rhhz.netrsc.org

The core mechanism involves the E/Z isomerization around the C=N imine bond. rhhz.net Irradiation with UV light typically triggers the conversion from the thermodynamically more stable E-isomer to the Z-isomer. rhhz.netnih.gov The reverse transformation can often be induced by heat or irradiation with light of a different wavelength. rhhz.net The efficiency and characteristics of this switching process can be finely tuned by modifying the chemical structure of the acylhydrazone. acs.orgnih.gov Researchers have created libraries of over 40 different acylhydrazone compounds, demonstrating the ability to control properties such as the thermal half-life of the isomers, ranging from short-lived (T-type) to thermally stable (P-type) derivatives. acs.orgnih.gov

A key advantage of acylhydrazones is the modularity of their synthesis, which allows for systematic variation of substituents to optimize their photoswitching behavior. acs.orgnih.gov This tunability enables the development of photoswitches with excellent separation between the absorption maxima of the E and Z isomers, high fatigue resistance, and good quantum yields. acs.orgchemistryviews.org Some acylhydrazone systems even exhibit rare negative photochromism, where the Z-isomer absorbs at longer wavelengths than the E-isomer. acs.orgmdpi.com

The ability of acylhydrazones to function as reliable and tunable photoswitches opens up applications in various fields, including the development of light-controlled molecular systems and smart materials. rsc.orgchemistryviews.org For instance, the light-induced sol-to-gel transition has been demonstrated in a system based on an acylhydrazone-linked monomer, showcasing the potential for creating photoresponsive soft materials. rsc.org

Table 1: Photochemical Properties of a Cyrhetrenyl Acylhydrazone Photoswitch nih.gov

| Property | Value |

| Isomerization Direction | E to Z upon 365 nm irradiation |

| Quantum Yield (ΦE→Z) | 0.30 |

| Thermal Back-Isomerization | First-order kinetics |

| Half-life (τ1/2) of Z-isomer | 277 minutes |

| Reversibility | Fully reversible (T-type) |

| Singlet Oxygen Generation Yield (ΦΔ) | 0.342 |

Development of Materials for Nonlinear Optics

Acylhydrazones, including derivatives of this compound, are being investigated for their potential in nonlinear optics (NLO). nih.gov NLO materials are crucial for a variety of applications in photonics and optoelectronics, such as optical communication and data processing. nih.govdntb.gov.ua The NLO response of a material is related to its ability to alter the properties of light, for example, by generating light at new frequencies, a phenomenon known as second-harmonic generation (SHG). aps.orgarxiv.orgnih.gov

The NLO properties of organic molecules like acylhydrazones often arise from the presence of electron donor and acceptor groups connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a large second-order NLO response. nih.gov The structure of acylhydrazones, with their C=N and C=O bonds, provides a versatile platform for introducing various donor and acceptor substituents to enhance their NLO characteristics. nih.govnih.gov

Research has shown that the NLO properties of hydrazone derivatives can be significant, with some compounds exhibiting first hyperpolarizability values that make them suitable for NLO applications. nih.gov For instance, studies on pyrazoline derivatives and X-shaped pyrazine (B50134) derivatives have demonstrated their potential for SHG. researchgate.netrsc.org Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict and understand the NLO behavior of these molecules and to guide the design of new materials with optimized properties. rsc.orgresearchgate.net The solid-state packing of the molecules in a crystal is also critical, as a non-centrosymmetric arrangement is required for a bulk second-order NLO effect. nih.govresearchgate.net

Table 2: Comparison of First Hyperpolarizability (β₀) for Pyrrole Hydrazone Derivatives nih.gov

| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) |

| Pyrrole Hydrazone 3A | Not specified as baseline |

| Pyrrole Hydrazone 3B | 48.83 |

| Pyrrole Hydrazone 3C | 63.89 |

Potential as Organic Light-Emitting Materials

The unique electronic and photophysical properties of acylhydrazone derivatives also make them candidates for use in organic light-emitting diodes (OLEDs). uniss.ityoutube.com OLEDs are a major technology in modern displays and lighting, and the development of new and efficient materials is a continuous area of research. uniss.itresearchgate.net The performance of an OLED is highly dependent on the properties of the organic materials used in its various layers, including the emissive layer (EML), hole transport layer (HTL), and electron transport layer (ETL). youtube.comnih.gov

Molecules with good charge transport capabilities and high photoluminescence quantum yields are desirable for OLED applications. nih.gov The structure of acylhydrazones can be modified to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in an OLED device. uniss.it The introduction of specific heterocyclic groups, for example, can be used to adjust these energy levels. uniss.it

While research specifically on this compound for OLEDs is not extensively detailed in the provided context, the broader class of nitrogen-containing aromatic compounds is of great interest. nih.gov Theoretical analysis is often used to predict the suitability of new molecules for different roles within an OLED structure, by calculating parameters such as reorganization energies for holes and electrons. nih.gov For instance, a low reorganization energy is generally favorable for efficient charge transport. nih.gov The ability to synthesize a wide range of acylhydrazone derivatives opens up possibilities for creating novel bipolar host materials or efficient emitters for next-generation OLEDs. researchgate.net

Integration in Polymeric Systems (e.g., Acid-Degradable Polymers)

The reversible nature of the acylhydrazone linkage makes it a valuable tool in polymer chemistry, particularly for the creation of dynamic and responsive materials. nih.govnih.gov The formation of an acylhydrazone from an aldehyde or ketone and a hydrazide is a reversible condensation reaction. nih.gov This dynamic covalent chemistry allows for the creation of polymers that can adapt their structure in response to environmental stimuli, such as changes in pH. nih.govrsc.org

Polyacylhydrazones, formed by the polycondensation of dihydrazides and dialdehydes, are a class of "dynamers" or dynamic polymers. nih.gov These polymers can exchange their monomer units, leading to materials with tunable physical properties. nih.gov The acylhydrazone bond is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. nih.govresearchgate.net This acid-labile nature is particularly useful for designing acid-degradable polymers. nih.govresearchgate.net

This property has significant implications for creating sustainable and recyclable materials. For example, crosslinked polymer networks containing acylhydrazone linkages can be designed to be chemically recyclable. nih.govrsc.org Under specific conditions, such as in an acidic solution, the network can be broken down into its constituent monomers, which can then be recovered and reused. nih.govrsc.org This approach is being explored for developing self-healing materials, reprocessable thermosets, and other smart polymeric systems. nih.govresearchgate.net The integration of acylhydrazone units into polymer backbones or as crosslinkers provides a powerful strategy for imparting dynamic behavior and stimuli-responsiveness to a wide range of polymeric materials. nih.govrsc.orginnovationnewsnetwork.com

Table 3: Properties of Acylhydrazone-Based Dynamic Polymers

| Feature | Description | Reference |

| Chemistry | Reversible condensation of hydrazides and aldehydes/ketones to form acylhydrazone linkages. | nih.gov |

| Dynamic Nature | Allows for component exchange and constitutional diversity in polyacylhydrazones. | nih.gov |

| pH-Responsiveness | Acylhydrazone bonds are stable at neutral/basic pH but susceptible to cleavage under acidic conditions. | nih.govresearchgate.netrsc.org |

| Applications | Self-healing materials, reprocessable and recyclable polymers, and stimuli-responsive gels. | nih.govresearchgate.netrsc.org |

| Recyclability | Crosslinked networks can be depolymerized under mild conditions to recover and reuse monomers. | nih.gov |

Catalytic Applications of Pyruvic Acid Benzoylhydrazone and Its Complexes

Supramolecular CatalysisThe available literature does not describe the application or study of pyruvic acid benzoylhydrazone within the field of supramolecular catalysis.

Due to the highly specific and strict constraints of the request to focus solely on this compound for each detailed subsection, the absence of dedicated research in these catalytic areas prevents the generation of a thorough, informative, and scientifically accurate article as outlined.

Supramolecular Chemistry of Pyruvic Acid Benzoylhydrazone and Its Assemblies

Non-Covalent Interactions in Supramolecular Architectures

The formation and stability of supramolecular architectures involving pyruvic acid benzoylhydrazone are governed by a variety of non-covalent interactions. These weak and reversible forces are crucial for the self-assembly and molecular recognition processes that define supramolecular chemistry. fortunejournals.comresearchgate.net Key non-covalent interactions at play include:

Hydrogen Bonding: This is a predominant force, with the hydrazone moiety providing both hydrogen bond donors (N-H) and acceptors (C=O, N). These interactions are fundamental to the formation of ordered structures. fortunejournals.comnih.gov

π-π Stacking: The aromatic rings of the benzoyl group can engage in π-π stacking interactions, contributing to the stability of the assembly. researchgate.netarxiv.org

Electrostatic Interactions: Attractions or repulsions between charged or polar groups within the molecule and its surrounding environment also play a role. fortunejournals.comresearchgate.net

Metal-Ligand Coordination: In the presence of metal ions, the hydrazone can act as a ligand, forming coordination complexes that can be considered a type of supramolecular assembly. fortunejournals.com

The interplay of these non-covalent forces dictates the final three-dimensional structure and properties of the resulting supramolecular architectures. The specific geometry and electronic nature of this compound will influence the strength and directionality of these interactions, leading to the formation of distinct and well-defined assemblies. nih.gov

Self-Assembly and Self-Organization Principles

Self-assembly is the spontaneous organization of individual molecules into ordered and stable superstructures, driven by non-covalent interactions. researchgate.net In the context of pyruvic acid, its reactions under certain conditions, such as hydrothermal, can lead to a complex mixture of larger organic molecules. Some of these products are amphiphiles that readily self-assemble into vesicular structures. nih.gov This process highlights how simple organic precursors can spontaneously form more complex, organized systems. nih.gov

The principles governing the self-assembly of this compound are rooted in the thermodynamic drive to reach a minimum energy state. This is achieved through the cumulative effect of multiple weak interactions. The shape of the molecule, the distribution of functional groups capable of forming non-covalent bonds, and the properties of the solvent all play critical roles in directing the assembly process. researchgate.net For instance, the formation of bowl-shaped molecules has been achieved through the condensation of a triscationic hexaaldehyde and dihydrazide linkers in water, demonstrating the power of acylhydrazone formation in driving complex self-assembly. mdpi.com

Host-Guest Chemistry and Complexation Studies (e.g., Cyclodextrin-Pyruvate Systems)

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. This interaction is highly specific and relies on molecular recognition, driven by complementary non-covalent interactions. researchgate.net

A prime example of this is the interaction between cyclodextrins and various guest molecules. Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for a range of hydrophobic guest molecules in aqueous solutions. nih.gov

Studies on the complexation of molecules with structures similar to this compound, such as the (Z)-phenylhydrazone of 3-benzoyl-5-phenyl-1,2,4-oxadiazole, with beta-cyclodextrin (B164692) (β-CD) have revealed the formation of 1:1 inclusion complexes. nih.gov The formation of these host-guest complexes can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. frontiersin.orgrsc.org

The binding affinity between the host and guest can be quantified, and the stoichiometry of the complex (the ratio of host to guest molecules) can be determined through techniques like phase solubility studies. nih.gov Molecular modeling is also a valuable tool to understand the geometry and interactions within the host-guest complex. nih.govfrontiersin.org

| Host | Guest | Stoichiometry | Key Findings |

| β-Cyclodextrin | Ferulic Acid | 1:0.5 | Provided desirable encapsulation efficiency. rsc.org |

| β-Cyclodextrin | Ferulic Acid | 1:1 | Exhibited faster release behavior. rsc.org |

| β-Cyclodextrin | Eugenol | - | Complex remains stable between 27°C and 48°C. frontiersin.org |

| β-Cyclodextrin & Hydroxypropyl-β-cyclodextrin | Caffeic acid phenethyl ester | - | Improved solubility and chemical stability of the guest. nih.gov |

Design and Synthesis of Polytopic Hydrazone Ligands for Supramolecular Systems

Hydrazones are versatile building blocks in supramolecular chemistry due to their synthetic accessibility and the coordinative properties of the imine group. jptcp.com Polytopic ligands, which contain multiple binding sites, are of particular interest for constructing complex supramolecular architectures and functional materials. mdpi.com

The design of polytopic hydrazone ligands involves the strategic placement of hydrazone moieties and other functional groups to direct the formation of specific supramolecular structures upon interaction with other molecules or metal ions. mdpi.comuvigo.es The synthesis of these ligands is often achieved through straightforward condensation reactions. For example, novel tritopic dihydrazide ligands have been prepared by the condensation of pyridine-2,6-dicarboxylic hydrazide with 2-acetylthiophene (B1664040) and 2-acetylpyrrole. mdpi.com Similarly, bis-aroylhydrazone skeletons have been designed and synthesized to investigate their coordinative behavior with various metal centers. uvigo.es

These polytopic hydrazone ligands can self-assemble into a variety of supramolecular structures, including metal-organic frameworks and coordination polymers, with potential applications in areas such as catalysis and materials science. uvigo.esresearchgate.net

Intermolecular and Intradimeric Hydrogen Bonding Effects on Stability

Hydrogen bonding plays a critical role in determining the stability and structure of supramolecular assemblies containing this compound. These interactions can occur both between different molecules (intermolecular) and within a dimeric or oligomeric unit (intradimeric).

The N-H and C=O groups of the hydrazone moiety are key participants in hydrogen bonding. jptcp.com In the solid state, these interactions often lead to the formation of well-defined one-, two-, or three-dimensional networks. For instance, in co-crystals of fumaric acid and 1H-benzotriazole, O-H···N and N-H···O hydrogen bonds are the primary driving forces for the formation of the supramolecular framework. atlantis-press.com

The stability of these hydrogen-bonded networks is influenced by the geometry of the molecules and the cooperativity between different hydrogen bonds. The presence of multiple hydrogen bond donors and acceptors in this compound allows for the formation of robust and intricate supramolecular architectures. The competition and cooperation between different types of hydrogen bonds, such as M-H···H-OR and M-NO···H-OR interactions in certain metal hydrides, can also influence the final structure. nih.gov

Biological Interactions and Mechanistic Studies Molecular Level

DNA Interaction Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. Studies on various hydrazone derivatives have revealed their potential to bind to and even cleave DNA, suggesting possible mechanisms for anticancer and antimicrobial activities.

Binding Modes

Research into hydrazone derivatives has shown that these compounds can interact with DNA through various modes, with intercalation being a prominent mechanism. For instance, divalent cobalt, nickel, and copper complexes of a benzohydrazide (B10538) derivative, [N'-(phenyl(pyridine-2-yl)methylidene) benzohydrazide], have been demonstrated to bind to DNA via an intercalative mode. nih.gov This mode of binding involves the insertion of a planar molecule between the base pairs of the DNA double helix.

Similarly, studies on hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives have indicated a combination of groove binding and partial intercalation as the mode of interaction with DNA. researchgate.net Molecular docking and spectroscopic analyses of these compounds revealed that they can fit into the grooves of the DNA helix and also partially insert between the base pairs. The binding constants (K_b_) for some of these derivatives were found to be in the range of 10^5 M⁻¹, which is consistent with an intercalative binding mode. researchgate.net

DNA Cleavage Activity

In addition to binding, some hydrazone derivatives have been shown to induce DNA cleavage. The aforementioned metal complexes of [N'-(phenyl(pyridine-2-yl)methylidene) benzohydrazide] exhibited a moderate ability to cleave pUC19 plasmid DNA. nih.gov This cleavage activity is often dependent on the presence of a metal ion and can be a key factor in the cytotoxic effects of these compounds. The copper complex, in particular, showed enhanced activity in these biological assays. nih.gov

The potential for hydrazone analogues to act as DNA gyrase inhibitors has also been explored, suggesting another mechanism by which these compounds can interfere with DNA integrity and function. dntb.gov.ua

Enzyme Inhibition Mechanisms

Enzyme inhibition is another significant area where benzoylhydrazone and related derivatives have shown promise. By targeting specific enzymes, these compounds can disrupt critical metabolic pathways in pathogens or cancer cells.

Urease Inhibition Potential

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these organisms. Studies on benzoyl-thiourea derivatives have provided insights into their urease inhibition potential. nih.govresearchgate.net Interestingly, the presence and length of an N-alkyl chain in these derivatives were found to influence their inhibitory activity, with the compound lacking an N-alkyl chain (BTU1) being the most active. nih.govresearchgate.net Thermodynamic and spectroscopic studies indicated that these compounds act as mixed inhibitors, binding to both the free enzyme and the enzyme-substrate complex. nih.gov

| Compound Category | Key Findings | Reference |

| Benzoyl-thiourea derivatives | N-alkyl chain length influences inhibitory activity; shorter or no chain is more effective. Act as mixed inhibitors. | nih.govresearchgate.net |

Isocitrate Lyase (ICL) Inhibition

Isocitrate lyase (ICL) is a crucial enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, especially during latent infection. nih.govnih.govresearchgate.net As this pathway is absent in mammals, ICL is an attractive target for the development of new antimicrobial agents. While direct inhibition by pyruvic acid benzoylhydrazone has not been reported, structural analogues and other hydrazone derivatives have been investigated as ICL inhibitors. For example, pyruvate-isoniazid analogs and their copper complexes have been synthesized and evaluated as potential ICL inhibitors. nih.gov The inhibitory activity of various compounds against ICL is often assessed to identify new antituberculosis agents. nih.govresearchgate.net

| Inhibitor Class | Target Organism | IC₅₀ | Reference |

| Fluoroquinolone derivative | Mycobacterium tuberculosis | 0.10 ± 0.01 μM | nih.gov |

| Pyruvate-isoniazid analogs | Not specified | Not specified | nih.gov |

Molecular Docking and Receptor Binding Investigations

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein or DNA. This method has been widely applied to study the interactions of benzoylhydrazone and other hydrazone derivatives with their biological targets.

Docking studies of 4-isopropylbenzoylhydrazones with the BRCA1 protein have helped to elucidate their potential anticancer activity by identifying key hydrogen bonding and hydrophobic interactions within the binding site. monash.edu Similarly, molecular docking of pyrrolyl hydrazones and their copper complexes with the enoyl ACP-reductase enzyme has provided insights into their antimycobacterial activity. researchgate.net These studies often reveal that the hydrazone moiety plays a crucial role in binding, frequently forming hydrogen bonds with key amino acid residues in the active site of the target enzyme. monash.eduresearchgate.net

For DNA interactions, molecular docking has been used to visualize and analyze the binding of hydrazone derivatives to the minor groove of DNA, corroborating experimental findings from spectroscopic methods. researchgate.net In the case of pyrimidinyl hydrazones, molecular modeling has been employed to explain their inhibitory effects on acid and alkaline phosphatases. walshmedicalmedia.com

| Compound Class | Target | Key Interactions | Reference |

| 4-Isopropylbenzoylhydrazones | BRCA1 | Hydrogen bonding and hydrophobic interactions | monash.edu |

| Pyrrolyl hydrazones and their Copper complexes | Enoyl ACP-reductase | Hydrogen bonding with NAD+ cofactor | researchgate.net |

| 4,6-Dihydrazone pyrimidine derivatives | DNA | Groove binding and partial intercalation | researchgate.net |

| Pyrimidinyl hydrazones | Acid and Alkaline Phosphatases | Not specified | walshmedicalmedia.com |

| Benzhydrazide derivatives | Monoamine oxidase B (MAO-B) and Acetylcholinesterase (AChE) | Dual inhibition potential | researchgate.net |

Prediction of Binding Poses and Affinities

Molecular docking simulations are instrumental in predicting the preferred orientation of a ligand when it binds to a protein's active site. For hydrazone derivatives, these studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively reported in the literature, research on structurally similar hydrazone compounds provides valuable insights.

For instance, docking studies on a series of indole (B1671886) hydrazone derivatives as inhibitors of Staphylococcus aureus pyruvate (B1213749) kinase have shown that the hydrazone moiety can form crucial hydrogen bonds with amino acid residues in the active site. wjpsonline.com The binding affinity, often expressed as a docking score or binding energy, is a key metric derived from these simulations. For example, in a study of hydrazone and triazole derivatives targeting G protein-coupled receptor kinase 2 (GRK2), the binding affinities were analyzed to understand the structural determinants of inhibition. benthamdirect.comeurekaselect.com

The prediction of binding affinities can also be approached using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) and MM-GBSA (Molecular Mechanics Generalized Born Surface Area), which calculate the free energy of binding. These calculations consider various energy components, including van der Waals and electrostatic interactions, as well as solvation energies, to provide a more accurate estimation of binding affinity. nih.gov

Table 1: Predicted Binding Affinities of Related Hydrazone Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Indole Hydrazone Derivatives | Staphylococcus aureus Pyruvate Kinase | Not explicitly stated in abstract | Steric and electrostatic fields crucial for activity. wjpsonline.comwjpsonline.com |

| Hydrazone and Triazole Derivatives | G protein-coupled receptor kinase 2 (GRK2) | Not explicitly stated in abstract | Hydrophobic and electronegative substituents enhance activity. benthamdirect.comeurekaselect.com |

| Benzothiazole Derivatives | Cross-β sheet aggregates | Not explicitly stated in abstract | Polarizability and hydrophobicity mediate binding selectivity. nih.gov |

| Pyrazolopyrimidine Analogs | Wolbachia pipientis proteins | Varies with protein target | Hydrogen bonds, hydrophobic interactions. nih.gov |

Note: This table is illustrative and based on studies of related hydrazone compounds due to the limited direct data on this compound.

Interactions with Specific Protein Active Sites

The specific interactions of a ligand within a protein's active site are fundamental to its biological effect. For this compound, the carbonyl and amide groups of the benzoylhydrazone moiety, along with the carboxyl and keto groups of the pyruvic acid portion, are all potential hydrogen bond donors and acceptors. The phenyl ring can also participate in hydrophobic and π-stacking interactions.

Studies on related benzoylhydrazone derivatives have identified key interactions with various protein targets. For example, in the inhibition of enzymes, the hydrazone linker can position the aromatic rings in a way that they interact with hydrophobic pockets in the active site, while the polar groups form hydrogen bonds with key residues. In a study on quinazolinone derivatives containing a hydrazone unit, molecular docking revealed that these compounds could bind effectively within the active sites of human lung and prostate cancer cells. rsc.org

The analysis of docked poses of indole hydrazone inhibitors of pyruvate kinase revealed the importance of both steric and electrostatic fields in determining the biological activity, suggesting a snug fit within the active site is necessary. wjpsonline.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify which functional groups are essential for its activity.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models are powerful tools for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent analogs.

A 3D-QSAR study on indole hydrazone derivatives as pyruvate kinase inhibitors highlighted the importance of steric and electrostatic fields in explaining the variance in inhibitory activity. wjpsonline.com The resulting contour maps from such studies can guide the modification of the lead compound to enhance its activity. For instance, the models might indicate that adding a bulky group at a specific position would be beneficial, while a polar group at another position might be detrimental. wjpsonline.comwjpsonline.com

Similarly, a 3D-QSAR study on hydrazone and triazole derivatives as GRK2 inhibitors showed that the presence of hydrophobic substituents on the triazole ring and electronegative substituents between the pyridine (B92270) and triazole rings increased the activity. benthamdirect.comeurekaselect.com

Table 2: Key Molecular Descriptors in QSAR Models of Related Hydrazone Compounds

| QSAR Study Subject | Key Molecular Descriptors | Implication for this compound |

| Indole Hydrazone Derivatives wjpsonline.comwjpsonline.com | Steric Fields, Electrostatic Fields | The size, shape, and charge distribution of the molecule are likely critical for its biological activity. |

| Hydrazone and Triazole Derivatives benthamdirect.comeurekaselect.com | Hydrophobicity, Electronegativity | Modifications to the phenyl ring or the pyruvic acid moiety that alter these properties could significantly impact activity. |

| Benzothiazole Derivatives nih.gov | Polarizability, Hydrophobicity | The electronic properties and lipophilicity of this compound are expected to be important for its binding. |

| Quinazolinone-Hydrazone Derivatives rsc.org | Not explicitly detailed in abstract | The overall 3D shape and electronic properties are key determinants of antitumor activity. |

Influence of Molecular Features on Interaction Profiles

The molecular features of this compound—its combination of aromatic and aliphatic components, as well as hydrogen bonding capabilities—dictate its potential interaction profiles. SAR studies on related benzoylhydrazones have shown that modifications to the aromatic ring can significantly impact activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its ability to interact with protein targets.

The pyruvic acid moiety itself is a key feature. Its carboxyl group provides a strong hydrogen bonding and potential ionic interaction site. The methyl group can contribute to hydrophobic interactions. The flexibility of the hydrazone linker allows the molecule to adopt different conformations to fit into various binding pockets.

In the context of the broader class of hydrazones, studies have shown that:

The presence of bulky and hydrophobic groups on the benzene (B151609) ring can be favorable for selective inhibition of certain kinases. benthamdirect.com

The nature and position of substituents on the aromatic rings can drastically alter the biological activity, as seen in various anticancer and antimicrobial hydrazone derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for pyruvic acid benzoylhydrazone, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves condensation between pyruvic acid and benzoylhydrazine under acidic or basic conditions. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (25–80°C), and stoichiometric ratios. For reproducibility, characterize intermediates via TLC and confirm the final product using -NMR (δ 8.2–8.5 ppm for hydrazone protons) and FT-IR (C=O stretch at ~1650 cm) . Optimize yields (>75%) by refluxing in ethanol with a 1:1.2 molar ratio of pyruvic acid to benzoylhydrazine .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water, 60:40 v/v). Validate the method for linearity (R > 0.99), LOD (0.1 µg/mL), and recovery (>90%) . For trace analysis, LC-MS/MS with MRM transitions (e.g., m/z 207 → 135) improves specificity .

Q. How can researchers address discrepancies in reported solubility and stability data for this compound?

- Methodological Answer : Conduct controlled stability studies under varying pH (2–12), temperature (4–40°C), and light exposure. Compare results with literature using ANOVA to identify outliers. For solubility, employ the shake-flask method with HPLC quantification. Document solvent polarity (logP = 1.2) and buffer ionic strength effects .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in metabolic pathways?

- Methodological Answer : Investigate enzyme inhibition via in vitro assays (e.g., lactate dehydrogenase activity in Oryza sativa extracts). Use Michaelis-Menten kinetics to compare and with/without the compound. Pair with molecular docking simulations (PDB: 1I0Z) to identify binding interactions at the active site . Validate findings using isotopic labeling (e.g., -pyruvate) to track metabolic flux .

Q. How do structural modifications of this compound affect its hyperglycemic or antioxidant properties?

- Methodological Answer : Synthesize derivatives (e.g., halogenated benzoyl groups) and test in rodent models. Measure blood glucose levels pre/post-administration (oral gavage, 50 mg/kg). Use ELISA for insulin and oxidative stress markers (MDA, SOD). Compare dose-response curves and EC values. Reference structural-activity relationships (SAR) from phenylhydrazone analogs .

Q. What experimental designs minimize confounding variables in in vivo studies of this compound?

- Methodological Answer : Use randomized block designs with matched control/experimental groups. Control for diet (standard vs. high-fat), circadian rhythms, and adrenalectomy effects. Apply Tukey’s HSD test post-ANOVA to isolate treatment effects. Include sham-operated animals to distinguish compound-specific outcomes from surgical stress .

Data Contradiction and Reproducibility

Q. Why do studies report conflicting results on this compound’s role in reactive oxygen species (ROS) modulation?

- Methodological Answer : Discrepancies arise from assay variability (e.g., DCFH-DA vs. ESR for ROS detection). Standardize protocols using NIST-traceable reagents and include positive controls (e.g., HO). Perform meta-analyses of published IC values to identify methodological biases .

Q. How can researchers improve cross-laboratory reproducibility of this compound bioactivity data?

- Methodological Answer : Adopt harmonized protocols (e.g., OECD Guidelines 420/423) for toxicity assays. Share raw datasets via repositories like Zenodo. Use inter-laboratory ring tests with blinded samples to quantify variability .

Tables for Methodological Reference

Table 1 : Key Analytical Techniques for this compound

| Technique | Detection Limit | Application | Reference |

|---|---|---|---|

| HPLC-UV | 0.1 µg/mL | Purity assessment, solubility studies | |

| LC-MS/MS | 0.01 µg/mL | Trace analysis in biological samples | |

| FT-IR | N/A | Functional group confirmation |

Table 2 : In Vivo Experimental Parameters for Metabolic Studies

| Parameter | Recommended Value | Rationale |

|---|---|---|

| Dosage | 50–100 mg/kg | Balances efficacy and toxicity |

| Sampling Interval | 0, 30, 60, 120 min | Captures acute metabolic effects |

| Animal Model | Sprague-Dawley rats | Standardized hyperglycemic response |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.